N,O-Bis(diethylhydrogensilyl)trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide reacts with compounds containing hydroxyl groups to afford diethylhydrogensilyl (DEHS) and cyclic diethylsilylene (DES) derivatives. This reaction enhances the compounds' volatility and detectability in GC-MS analysis. For example, the reaction with 5β-pregnane-17,20,21-triols results in the formation of specific DEHS-DES derivatives, highlighting its utility in synthesizing derivatives for analytical purposes (Nakatat et al., 1987).
Molecular Structure Analysis
The molecular structure of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide-derived derivatives is critical for their function in analytical chemistry. The structure of these derivatives, such as the cyclic diethylsilylene (DES) derivatives formed from hydroxylated steroids, plays a key role in their detection and analysis. The structural assignment and understanding of fragmentations, as well as isomerization phenomena under electron ionization, are essential for interpreting GC-MS data and for the identification of the substances being analyzed (Nakatat et al., 1987).
Chemical Reactions and Properties
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide is involved in silylation reactions, where it reacts with hydroxyl groups to produce silyl ethers and/or cyclic silylene derivatives. This reactivity is exploited in the derivatization of steroids, bile acids, and other hydroxylated compounds to enhance their analytical detection. The specific reactivity and the resulting derivatives' structure significantly influence their chromatographic behavior and mass spectrometric properties (Goto et al., 1991).
Physical Properties Analysis
While specific physical properties of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide are not detailed in the sourced literature, the general physical properties of silylating agents include their volatility, solubility, and stability. These properties are crucial for their effectiveness as derivatizing agents in analytical chemistry, affecting their handling, storage, and reactivity in the derivatization processes.
Chemical Properties Analysis
The chemical properties of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide, such as its reactivity with hydroxyl groups to form silyl ethers and cyclic silylene derivatives, underpin its utility in analytical chemistry. The formation of these derivatives significantly enhances the analytical detection of hydroxylated compounds by improving their volatility and stability during GC-MS analysis. The chemical behavior of these derivatives, including their fragmentation patterns under electron ionization, provides valuable information for substance identification and quantification (Ishibashi et al., 1987).
Scientific Research Applications
In terms of its applications, it’s often used in the field of analytical chemistry, particularly in the analysis of organic compounds . The method of application typically involves reacting the compound of interest with the derivatizing reagent under specific conditions to form a derivative that can be analyzed using GC .
The results or outcomes obtained from this process can vary widely depending on the specific compound being analyzed and the conditions under which the derivatization is carried out .
-
Gas Chromatography (GC) Derivatizing Reagent
- This compound is used as a simultaneous cyclic silylene and silyl derivatizing reagent for GC . It modifies the chemical structure of a compound to make it more amenable to GC analysis .
- The method of application typically involves reacting the compound of interest with the derivatizing reagent under specific conditions to form a derivative that can be analyzed using GC .
- The results or outcomes obtained from this process can vary widely depending on the specific compound being analyzed and the conditions under which the derivatization is carried out .
-
Silyl Protecting and Derivatization Reagents
- Organosilanes, like “N,O-Bis(diethylhydrogensilyl)trifluoroacetamide”, are often used as silyl protecting and derivatization reagents .
- They are used to protect alcohols, phenols, amines, carboxylic acids, amides, thiols, and alkynes .
- By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
-
Organosilanes as Reducing Agents
-
Silanes in Cross-coupling Chemistry
-
Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations
-
Gas Chromatography (GC) Derivatizing Reagent
- This compound is used as a simultaneous cyclic silylene and silyl derivatizing reagent for GC . It modifies the chemical structure of a compound to make it more amenable to GC analysis .
- The method of application typically involves reacting the compound of interest with the derivatizing reagent under specific conditions to form a derivative that can be analyzed using GC .
- The results or outcomes obtained from this process can vary widely depending on the specific compound being analyzed and the conditions under which the derivatization is carried out .
-
Silyl Protecting and Derivatization Reagents
- Organosilanes, like “N,O-Bis(diethylhydrogensilyl)trifluoroacetamide”, are often used as silyl protecting and derivatization reagents .
- They are used to protect alcohols, phenols, amines, carboxylic acids, amides, thiols, and alkynes .
- By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
-
Organosilanes as Reducing Agents
-
Silanes in Cross-coupling Chemistry
-
Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations
Safety And Hazards
properties
InChI |
InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQTNAPNFAWTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NOSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.